3-Bromo-4-methyl-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
3-bromo-4-methyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c1-4-6(8(10,11)12)2-5(13)3-7(4)9/h2-3H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEKDYDTVBYPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)aniline typically involves the bromination of 4-methyl-5-(trifluoromethyl)aniline. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the aniline ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry
3-Bromo-4-methyl-5-(trifluoromethyl)aniline serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the development of pharmaceuticals and agrochemicals, enhancing the chemical diversity available to researchers.
Biology
Research has indicated that this compound exhibits potential biological activities, particularly in its interactions with various enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, making it a candidate for studying biochemical pathways and drug interactions.
Medicine
Ongoing studies are exploring the compound's potential as a precursor in synthesizing drug candidates with improved pharmacological properties. Its unique functional groups may contribute to enhanced efficacy and reduced side effects in therapeutic applications . Notably, it has been identified as an intermediate in the development of novel anticancer drugs, highlighting its significance in medicinal chemistry .
Industry
In industrial settings, this compound is utilized in producing specialty chemicals and materials with specific functional properties. Its application spans various sectors, including electronics and materials science, where its chemical stability and reactivity are advantageous .
Case Study 1: Anticancer Drug Development
A study focused on synthesizing novel anticancer agents identified this compound as a key intermediate. The synthesis involved multiple reaction steps including acetylation and nitration, demonstrating a total yield of approximately 43% . This underscores the compound's potential role in pharmaceutical applications.
Case Study 2: Specialty Chemical Production
In an industrial application, this compound was utilized to develop specialty chemicals that enhance material properties such as thermal stability and chemical resistance. The incorporation of trifluoromethyl groups was shown to significantly improve performance metrics compared to non-fluorinated analogs .
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, thereby modulating their activity. The bromine atom and methyl group also contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The biological and chemical properties of halogenated anilines are highly sensitive to substituent positions and electronic profiles. Below is a comparative analysis with key analogues:
Key Research Findings
- Pharmaceutical Applications : The trifluoromethyl group enhances blood-brain barrier penetration, making brominated derivatives promising candidates for central nervous system (CNS) targets .
- Material Science : Compounds with dual trifluoromethyl groups (e.g., 2-Bromo-4,5-di(trifluoromethyl)aniline) exhibit exceptional thermal stability, suitable for high-temperature polymer applications .
Biological Activity
3-Bromo-4-methyl-5-(trifluoromethyl)aniline (CAS No. 1219948-33-0) is a brominated aniline derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies to provide an authoritative overview.
The compound features a bromine atom, a methyl group, and a trifluoromethyl group attached to an aniline structure, contributing to its unique chemical reactivity and biological properties. The presence of the trifluoromethyl group is particularly noteworthy, as it can enhance lipophilicity and metabolic stability.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of trifluoromethyl-substituted anilines have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain trifluoromethyl anilines induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .
Enzyme Inhibition
This compound may act as a selective inhibitor for specific enzymes involved in cancer progression. For example, it has been suggested that similar compounds interact with the M3 muscarinic acetylcholine receptor (M3R), which plays a role in tumor growth and metastasis .
Synthesis and Derivatives
The synthesis of this compound typically involves bromination of 4-methylaniline followed by the introduction of a trifluoromethyl group. Various synthetic methods have been explored to optimize yield and purity, including the use of different brominating agents and reaction conditions .
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating potent activity comparable to established anticancer agents.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| FaDu (hypopharyngeal) | 12.5 | |
| MCF-7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
Case Study 2: Mechanistic Insights
Another study investigated the mechanism behind the anticancer effects of related compounds, revealing that they induce apoptosis via mitochondrial pathways and caspase activation. This suggests that this compound might share similar mechanisms due to structural similarities.
Q & A
Q. What are the key synthetic routes for 3-bromo-4-methyl-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including bromination, methylation, and trifluoromethylation. For example, bromination of precursor anilines using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C achieves regioselectivity . Methylation via Friedel-Crafts alkylation or nucleophilic substitution requires controlled pH (e.g., NaOH in methyl tert-butyl ether) to avoid over-alkylation . Trifluoromethylation often employs Cu-mediated cross-coupling with CF₃ sources like TMSCF₃, with yields optimized by maintaining anhydrous conditions and inert atmospheres . Purity (>97%) is confirmed via reverse-phase HPLC (e.g., C18 column, acetonitrile/water mobile phase) .
Q. How do substituents (Br, CH₃, CF₃) affect the compound’s physicochemical properties?
- Methodological Answer :
- Boiling Point : The bromine atom increases molecular weight, raising the boiling point (e.g., 207–208°C for analogous trifluoromethyl anilines) .
- Lipophilicity : The trifluoromethyl group enhances logP values, improving membrane permeability in drug discovery contexts .
- Stability : Bromine and CF₃ groups reduce electron density on the aromatic ring, decreasing susceptibility to electrophilic substitution .
- Spectroscopic Signatures : ¹H NMR shows deshielded aromatic protons (δ 7.2–7.8 ppm), while ¹⁹F NMR exhibits distinct CF₃ signals near δ -60 ppm .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- NMR : ¹H/¹³C/¹⁹F NMR identifies substituent positions and confirms regiochemistry (e.g., coupling patterns for Br and CF₃ groups) .
- LCMS : High-resolution LCMS (e.g., m/z 265 [M+H]+ for similar derivatives) verifies molecular weight .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>97%) and detects byproducts .
- Elemental Analysis : Combustion analysis validates C, H, N, and Br content within ±0.4% theoretical values .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity in cross-coupling reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (FMOs) to predict sites for Pd-catalyzed coupling. For example:
- HOMO/LUMO Analysis : Identifies electron-rich regions (e.g., amine group) as nucleophilic centers for Suzuki-Miyaura coupling .
- Transition State Modeling : Simulates Pd(0)-mediated oxidative addition with bromine, revealing energy barriers (~25 kcal/mol) and optimal ligands (e.g., triphenylphosphine) .
- Solvent Effects : COSMO-RS simulations predict DMF or THF as optimal solvents for minimizing activation energy .
Q. What strategies resolve contradictions in reported spectroscopic data for trifluoromethylated anilines?
- Methodological Answer : Discrepancies in NMR/IR data arise from solvent polarity, concentration, and tautomerism. To mitigate:
- Standardized Conditions : Use deuterated DMSO or CDCl₃ for NMR, and KBr pellets for FT-IR .
- 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to resolve overlapping peaks in crowded aromatic regions .
- Crystallography : Single-crystal X-ray diffraction definitively assigns regiochemistry (e.g., C-Br bond length = 1.89 Å) .
Q. How does this compound serve as a building block for selective androgen receptor modulators (SARMs)?
- Methodological Answer :
- Scaffold Modification : The amine group undergoes reductive amination with ketones (e.g., cyclohexanone) to introduce steric bulk, enhancing receptor binding .
- Bioisosteric Replacement : CF₃ substitutes for Cl or CH₃ improves metabolic stability (t₁/₂ > 6 hrs in hepatic microsomes) .
- In Vivo Testing : Radiolabeled analogs (e.g., ¹⁸F for PET imaging) validate tissue-specific uptake in preclinical models .
Safety and Handling
Q. What are the critical safety precautions for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to acute dermal toxicity (LD50 < 200 mg/kg) .
- Ventilation : Use fume hoods to prevent inhalation exposure (LC50 < 1.2 mg/L in rodents) .
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
- Storage : Store at 0–6°C in amber vials under nitrogen to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
